molecular formula C19H12ClF2N5O2 B2828030 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 852440-89-2

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2828030
CAS No.: 852440-89-2
M. Wt: 415.78
InChI Key: DINHLWUZGSIXNM-UHFFFAOYSA-N
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through condensation reactions involving appropriate hydrazines and pyrimidine derivatives.

    Introduction of the 4-chlorophenyl group: This step usually involves electrophilic aromatic substitution reactions.

    Attachment of the N-(2,4-difluorophenyl)acetamide moiety: This is often accomplished through amide bond formation reactions using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide for azide substitution.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide has been investigated for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar compounds to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives: Studied for their anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and difluorophenyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5O2/c20-11-1-4-13(5-2-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-16-6-3-12(21)7-15(16)22/h1-8,10H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINHLWUZGSIXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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